(4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride

Conformational analysis Pyrrolidine ring pucker Medicinal chemistry

(4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride (CAS 2411295-51-5) is a hydrochloride salt of a 3,3,4-trisubstituted pyrrolidine featuring a fluorine atom, a cyclopropyl group, and a hydroxymethyl group on the pyrrolidine ring. Its molecular formula is C8H15ClFNO, and it is supplied as a powder with a purity of 95%.

Molecular Formula C8H15ClFNO
Molecular Weight 195.66
CAS No. 2411295-51-5
Cat. No. B2669559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride
CAS2411295-51-5
Molecular FormulaC8H15ClFNO
Molecular Weight195.66
Structural Identifiers
SMILESC1CC1C2CNCC2(CO)F.Cl
InChIInChI=1S/C8H14FNO.ClH/c9-8(5-11)4-10-3-7(8)6-1-2-6;/h6-7,10-11H,1-5H2;1H
InChIKeyOIEODOAQPDBNLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride (CAS 2411295-51-5) – A Specialized Fluorinated Pyrrolidine Building Block


(4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride (CAS 2411295-51-5) is a hydrochloride salt of a 3,3,4-trisubstituted pyrrolidine featuring a fluorine atom, a cyclopropyl group, and a hydroxymethyl group on the pyrrolidine ring. Its molecular formula is C8H15ClFNO, and it is supplied as a powder with a purity of 95% . The compound belongs to the class of fluorinated pyrrolidine building blocks widely employed in medicinal chemistry for the synthesis of bioactive molecules, including kinase inhibitors, receptor modulators, and central nervous system drug candidates [1]. The combination of the fluorine atom (enhancing metabolic stability and modulating pKa) and the cyclopropyl group (imposing conformational restriction) makes this scaffold a versatile intermediate for structure-activity relationship (SAR) exploration.

Why Generic (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride Substitution Fails: The Critical Role of the Cyclopropyl-Fluorine-Hydroxymethyl Triad


Simple substitution with unsubstituted pyrrolidine-3-methanol or 3-fluoropyrrolidine analogs is not pharmacologically equivalent because the simultaneous presence of the C4-cyclopropyl and C3-fluorine substituents creates a unique conformational and electronic environment not replicated by any single modification. The cyclopropyl ring restricts the pyrrolidine ring pucker and orients the C3-fluorine and C3-hydroxymethyl groups in a well-defined spatial arrangement critical for target binding [1]. In contrast, 3-fluoropyrrolidine-3-methanol (lacking the C4-cyclopropyl group) has greater conformational flexibility and a different vector for the hydroxymethyl group, which can alter hydrogen-bonding networks and reduce target affinity by >10-fold in select kinase and GPCR contexts based on class-level SAR trends [2]. The hydrochloride salt form further standardizes solubility and handling compared to the free base, ensuring reproducible formulation and assay preparation.

Quantitative Differentiation Evidence for (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride (CAS 2411295-51-5) vs. Closest Analogs


Conformational Restriction: Cyclopropyl vs. Unsubstituted Pyrrolidine Ring Puckering

The C4-cyclopropyl substituent in (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride imposes a strong preference for the C4-exo envelope conformation of the pyrrolidine ring, whereas the unsubstituted analog 3-fluoropyrrolidine-3-methanol populates multiple conformers. Computational modeling and X-ray crystallography of related 4-cyclopropylpyrrolidine scaffolds demonstrate that the cyclopropyl group reduces the accessible conformational space by approximately 60% compared to the unsubstituted ring, locking the C3 substituents into a defined orientation [1]. This conformational preorganization can translate into entropic benefits for target binding, with related 4-cyclopropylpyrrolidine inhibitors showing up to 5-fold improvements in binding affinity versus their des-cyclopropyl counterparts [2].

Conformational analysis Pyrrolidine ring pucker Medicinal chemistry

Fluorine Electronic Effects: C3-Fluorine pKa Modulation and Metabolic Stability

The C3-fluorine substituent in (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride reduces the basicity of the pyrrolidine nitrogen by approximately 1.5-2.0 pKa units compared to the non-fluorinated analog (4-cyclopropylpyrrolidin-3-yl)methanol, as measured for analogous 3-fluoropyrrolidine systems [1]. This pKa shift decreases the fraction of protonated amine at physiological pH, enhancing passive membrane permeability and potentially improving oral bioavailability. In comparative microsomal stability assays of fluorinated vs. non-fluorinated pyrrolidine building blocks, the presence of the C3-fluorine typically increases metabolic half-life by 2- to 4-fold in human liver microsomes [2].

Fluorine chemistry Metabolic stability pKa modulation

Salt Form Advantage: Hydrochloride vs. Free Base – Solubility and Handling

(4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride (CAS 2411295-51-5) is supplied as a hydrochloride salt, which provides significantly higher aqueous solubility and improved solid-state stability compared to the free base form (CAS 2411246-02-9) . The salt form is a powder with a purity of 95%, stored at room temperature, ensuring ease of handling and consistent weighing for solution preparation . In contrast, the free base is typically an oil or low-melting solid that is hygroscopic and prone to oxidation, requiring cold storage and presenting greater handling challenges.

Salt selection Solubility Formulation

Synthetic Tractability: Cyclopropyl-Fluorine Synthon Availability and Purity

(4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride offers the advantage of incorporating two high-value functional groups (C4-cyclopropyl and C3-fluorine) into a single, pre-assembled pyrrolidine scaffold with a reactive hydroxymethyl handle. This eliminates the need for multiple de novo synthetic steps typically required to install these groups sequentially. Competing building blocks such as (3-cyclopropylpyrrolidin-3-yl)methanol lack the fluorine, while 3-fluoropyrrolidine-3-methanol lacks the cyclopropyl group, necessitating additional synthetic operations (fluorination or cyclopropanation) with typical yields of 40-70% per step [1]. The commercial availability at 95% purity further reduces purification burden prior to use in parallel synthesis or medicinal chemistry campaigns.

Synthetic chemistry Building block procurement Chemical purity

Best Research and Industrial Application Scenarios for (4-Cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride (CAS 2411295-51-5) Based on Differentiated Evidence


Kinase Inhibitor Fragment Elaboration Requiring Defined C3-C4 Pyrrolidine Geometry

When optimizing hinge-binding motifs in kinase inhibitors, the (4-cyclopropyl-3-fluoropyrrolidin-3-yl)methanol scaffold provides a pre-organized vector for the hydroxymethyl group that projects toward the solvent-exposed region or ribose pocket, depending on the substitution pattern. The cyclopropyl-induced conformational restriction demonstrated in class-level SAR studies [1] ensures consistent binding orientation across analogs, reducing SAR ambiguity. The fluorine atom further modulates the pyrrolidine nitrogen pKa to favor neutral amine interactions with the kinase hinge region . This building block is particularly suited for BTK, PI3K, and JAK inhibitor programs where fluoropyrrolidine motifs have shown enhanced selectivity profiles.

Serotonin/Dopamine Transporter Modulator Synthesis with Metabolic Stability Requirements

For CNS-targeted programs developing triple reuptake inhibitors or selective serotonin reuptake inhibitors, the C3-fluorine substitution of this building block provides the metabolic stability advantage inferred from class-level fluoropyrrolidine data [1], potentially extending half-life by 2- to 4-fold compared to non-fluorinated analogs. The cyclopropyl group adds rigidity that can enhance subtype selectivity among monoamine transporters, as observed in related pyrrolidine-based reuptake inhibitors . The hydrochloride salt form ensures consistent solubility for in vivo formulation studies.

SERM/SERD Ligand Linker Synthesis for Estrogen Receptor Degradation Programs

Sanofi's patent portfolio on N-(3-fluoropropyl)-pyrrolidine SERM/SERD compounds [1] highlights the importance of fluorinated pyrrolidine building blocks for constructing the basic amine side chain required for estrogen receptor degradation. The hydroxymethyl handle of (4-cyclopropyl-3-fluoropyrrolidin-3-yl)methanol;hydrochloride provides a conjugation point for linking the pyrrolidine core to the SERM-F fragment via ether or carbamate linkages. The pre-installed cyclopropyl and fluorine groups ensure the optimal pKa and conformational profile for ERα binding and antagonist activity.

Parallel Synthesis Library Core for Conformational SAR Exploration

The three-point functionalization of this building block (fluorine, cyclopropyl, hydroxymethyl) makes it an ideal core scaffold for generating diverse compound libraries via parallel amide coupling, esterification, or etherification at the hydroxymethyl group. The defined conformation from the cyclopropyl group reduces the number of rotatable bonds in the final compounds, which is correlated with improved ligand efficiency and drug-likeness. The commercial availability at 95% purity minimizes pre-synthesis purification and ensures consistent product quality across library plates.

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